molecular formula C6H10O3<br>(CH3CH2CO)2O<br>C6H10O3 B123092 Propionic anhydride CAS No. 123-62-6

Propionic anhydride

Cat. No. B123092
Key on ui cas rn: 123-62-6
M. Wt: 130.14 g/mol
InChI Key: WYVAMUWZEOHJOQ-UHFFFAOYSA-N
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Patent
US05128475

Procedure details

A 250 ml stainless steel, magnetically stirred autoclave was filled with 0.1 mmol palladium(II) acetate, 5 mmol bisphenyl(2-pyridyl)phosphine, 4 mmol p-toluenesulfonic acid, 50 ml propionic acid and 10 ml n-butylamine. Air was then evacuated from the autoclave. The autoclave was then pressurized with 30 bar carbon monoxide and 20 bar ethene, sealed and heated to 110° C. After 11/2 hours reaction time, a sample of the contents of the autoclave was withdrawn and analyzed by gas-liquid chromatography. The analysis revealed that N-butyl propionamide had been formed with a selectivity (based on amine) of >95%, together with propionic anhydride. The mean conversion rate was calculated to be 1,500 moles ethene/gram atom Pd/hour.
[Compound]
Name
stainless steel
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P([C:14]2[CH:19]=[CH:18]C=CC=2)C2C=CC=CN=2)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=[O:27])=CC=1.[C:31]([OH:35])(=[O:34])[CH2:32][CH3:33]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(N)CCC>[C:31]([O:35][C:14](=[O:27])[CH2:19][CH3:18])(=[O:34])[CH2:32][CH3:33] |f:3.4.5|

Inputs

Step One
Name
stainless steel
Quantity
250 mL
Type
reactant
Smiles
Name
Quantity
5 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=NC=CC=C1)C1=CC=CC=C1
Name
Quantity
4 mmol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
50 mL
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
0.1 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(CCC)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Air was then evacuated from the autoclave
CUSTOM
Type
CUSTOM
Details
sealed
CUSTOM
Type
CUSTOM
Details
After 11/2 hours reaction time
Duration
2 h
CUSTOM
Type
CUSTOM
Details
a sample of the contents of the autoclave was withdrawn

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)OC(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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